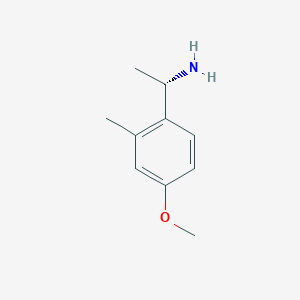

(S)-1-(4-Methoxy-2-methylphenyl)ethanamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

(1S)-1-(4-methoxy-2-methylphenyl)ethanamine |

InChI |

InChI=1S/C10H15NO/c1-7-6-9(12-3)4-5-10(7)8(2)11/h4-6,8H,11H2,1-3H3/t8-/m0/s1 |

InChI Key |

TULBTTCIAPRWFC-QMMMGPOBSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)OC)[C@H](C)N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C(C)N |

Origin of Product |

United States |

Enantioselective Synthetic Methodologies for S 1 4 Methoxy 2 Methylphenyl Ethanamine

Asymmetric Reduction Strategies

Asymmetric reduction of prochiral precursors, such as imines and ketones, represents a highly efficient and atom-economical route to chiral amines. These methods involve the use of chiral catalysts or enzymes to control the stereochemical outcome of the reduction process, leading to the desired enantiomer in high purity.

Catalytic Asymmetric Hydrogenation of Prochiral Precursors (e.g., Imines, Ketimines)

Catalytic asymmetric hydrogenation is a powerful technique for the synthesis of chiral amines from prochiral imines or ketimines. This method typically employs transition metal catalysts, such as rhodium, ruthenium, or iridium, coordinated to chiral ligands. The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the C=N double bond, resulting in the preferential formation of one enantiomer of the amine.

For the synthesis of (S)-1-(4-Methoxy-2-methylphenyl)ethanamine, a suitable precursor would be the ketimine derived from 4-methoxy-2-methylacetophenone. The hydrogenation of such sterically hindered N-arylimines can be challenging, but advancements in catalyst design have enabled high enantioselectivities. For instance, palladium acetate (B1210297) in the presence of a chiral phosphine (B1218219) ligand has been shown to be effective for the asymmetric hydrogenation of sterically hindered N-tosylimines, achieving excellent enantiomeric excesses (ee) of up to 99.9%. researchgate.net While this specific substrate was not reported, the methodology is promising for substrates with ortho-substituents.

A kinetic study of the asymmetric titanocene-catalyzed imine hydrogenation has provided insights into the mechanism, suggesting a fast 1,2-insertion of the imine into a titanium hydride intermediate, followed by a slower hydrogenolysis step. researchgate.net The stereochemical outcome is dictated by the catalyst's structure, which can be designed to favor the desired (S)-enantiomer.

Table 1: Examples of Catalytic Systems for Asymmetric Hydrogenation of Imines

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Pd(OAc)₂ / Chiral Phosphine Ligand | Sterically Hindered N-Tosylimines | Up to 99.9% | researchgate.net |

| Chiral Titanocene Catalyst | Cyclic and Acyclic Imines | Dependent on substrate and conditions | researchgate.net |

Transfer Hydrogenation Methodologies

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using high-pressure hydrogen gas, instead employing hydrogen donors like isopropanol (B130326) or formic acid. Ruthenium(II) complexes with chiral ligands, such as those derived from tosylated diamines or amino alcohols, are commonly used catalysts.

In the context of synthesizing this compound, the corresponding ketimine would be the substrate. The catalyst, featuring a chiral ligand, facilitates the stereoselective transfer of a hydride from the hydrogen donor to the imine. For example, ruthenium(II) catalysts have been successfully used in the ATH of various ketones and imines, demonstrating high enantioselectivities. rsc.orgmdpi.com The steric and electronic properties of the substrate, particularly the presence of the ortho-methyl group, would play a crucial role in the stereochemical outcome, and optimization of the chiral ligand and reaction conditions would be necessary to achieve high selectivity for the (S)-enantiomer.

Biocatalytic Reduction Systems (e.g., Using Engineered Enzymes, Transaminases)

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral amines. Engineered enzymes, particularly transaminases and alcohol dehydrogenases, offer high enantioselectivity and operate under mild reaction conditions.

For the synthesis of this compound, a transaminase-mediated approach is highly attractive. Transaminases (TAs) catalyze the transfer of an amino group from an amino donor (e.g., isopropylamine) to a ketone acceptor. nih.gov The prochiral ketone, 4-methoxy-2-methylacetophenone, would serve as the substrate. The use of an (S)-selective transaminase would directly yield the desired (S)-amine with typically high enantiomeric excess. diva-portal.org The reaction equilibrium can be shifted towards the product side by using a large excess of the amino donor or by removing the ketone byproduct. nih.gov Several commercially available transaminases have been screened and optimized for the synthesis of various chiral amines, demonstrating the versatility of this approach. nih.gov

Alternatively, a two-step biocatalytic process can be envisioned. First, the asymmetric reduction of 4-methoxy-2-methylacetophenone to the corresponding (S)-alcohol using an alcohol dehydrogenase (ADH) or a whole-cell biocatalyst like Saccharomyces uvarum or Lactobacillus paracasei. researchgate.netresearchgate.net Subsequently, the chiral alcohol can be converted to the amine with retention of stereochemistry.

Table 2: Biocatalytic Approaches for Chiral Amine Synthesis

| Biocatalyst | Method | Precursor | Key Advantages |

| Transaminase (TA) | Asymmetric Amination | 4-Methoxy-2-methylacetophenone | Direct, high enantioselectivity, mild conditions |

| Alcohol Dehydrogenase (ADH) / Whole Cells | Asymmetric Reduction | 4-Methoxy-2-methylacetophenone | Produces chiral alcohol intermediate, green process |

Kinetic Resolution Approaches

Kinetic resolution is a method used to separate a racemic mixture of a chiral compound. It relies on the differential reaction rates of the two enantiomers with a chiral reagent or catalyst, resulting in the enrichment of the less reactive enantiomer and the conversion of the more reactive enantiomer into a new product.

Classical Resolution Utilizing Chiral Resolving Agents

Classical resolution involves the reaction of a racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization. wikipedia.orglibretexts.org After separation, the desired enantiomer of the amine can be recovered by treating the corresponding diastereomeric salt with a base.

For the resolution of racemic 1-(4-Methoxy-2-methylphenyl)ethanamine (B1308525), common chiral resolving agents such as tartaric acid derivatives, mandelic acid, or camphorsulfonic acid could be employed. wikipedia.orglibretexts.org The efficiency of the resolution depends on the choice of the resolving agent and the crystallization solvent, which influences the solubility difference between the two diastereomeric salts. onyxipca.com While this method can be effective, it is often empirical and may require extensive optimization. A significant drawback is that the maximum theoretical yield for the desired enantiomer is 50%. rsc.org

Table 3: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Principle of Separation |

| Tartaric Acid Derivatives | Chiral Acid | Formation and fractional crystallization of diastereomeric salts |

| Mandelic Acid | Chiral Acid | Formation and fractional crystallization of diastereomeric salts |

| Camphorsulfonic Acid | Chiral Acid | Formation and fractional crystallization of diastereomeric salts |

Dynamic Kinetic Resolution Processes

Dynamic kinetic resolution (DKR) is a more advanced and efficient method that can theoretically convert a racemic mixture entirely into a single enantiomer, thus overcoming the 50% yield limitation of classical kinetic resolution. DKR combines a kinetic resolution step with an in-situ racemization of the slower-reacting enantiomer.

For the DKR of 1-(4-Methoxy-2-methylphenyl)ethanamine, a bifunctional catalytic system is typically required: one catalyst for the enantioselective acylation of the amine (often a lipase) and another for the racemization of the unreacted amine (e.g., a palladium nanocatalyst). organic-chemistry.org In a typical setup, a lipase (B570770) such as Candida antarctica lipase B (CALB) would selectively acylate the (R)-enantiomer, while a palladium catalyst racemizes the remaining (S)-enantiomer, continuously feeding it back into the kinetic resolution cycle. This process ultimately leads to the conversion of the entire racemic starting material into the acylated (S)-amine, which can then be deacylated to afford the desired product in high yield and enantiomeric excess. The development of catalysts where the enzyme and the metal are co-immobilized can enhance the efficiency of the DKR process. researchgate.net

Table 4: Components of a Dynamic Kinetic Resolution System for Amines

| Component | Function | Example |

| Resolution Catalyst | Enantioselective acylation | Candida antarctica lipase B (CALB) |

| Racemization Catalyst | In-situ racemization of the unreacted enantiomer | Palladium nanocatalyst |

| Acyl Donor | Acylating agent | Ethyl acetate, Isopropyl acetate |

Enzymatic Kinetic Resolution (e.g., Lipase-Catalyzed Acylation)

Enzymatic kinetic resolution (EKR) is a powerful technique for the separation of enantiomers from a racemic mixture. This method leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze the transformation of one enantiomer, leaving the other unreacted and thus enantiomerically enriched. In the context of producing this compound, this typically involves the acylation of the racemic amine.

The process begins with a racemic mixture of 1-(4-methoxy-2-methylphenyl)ethanamine. A lipase, such as Candida antarctica lipase B (CALB), is introduced along with an acyl donor. The enzyme selectively acylates the (R)-enantiomer, forming an amide, while the desired (S)-enantiomer remains largely unreacted. The difference in chemical properties between the resulting amide and the unreacted amine allows for their separation, typically by extraction or chromatography, yielding the enantiopure (S)-amine. The choice of acyl donor and solvent can significantly impact the efficiency and enantioselectivity of the resolution.

While specific data for the resolution of 1-(4-methoxy-2-methylphenyl)ethanamine is not extensively reported in publicly available literature, extensive research on the lipase-catalyzed resolution of structurally similar aryl-substituted amines provides a strong basis for this methodology. For instance, the resolution of 1-phenylethanamine and its derivatives is a well-established process.

Table 1: Representative Lipase-Catalyzed Kinetic Resolution of Racemic Amines

| Amine Substrate | Lipase | Acyl Donor | Solvent | Enantiomeric Excess (ee) of Unreacted Amine | Reference |

|---|---|---|---|---|---|

| 1-Phenylethanamine | Candida antarctica Lipase B | Ethyl acetate | Diisopropyl ether | >99% | researchgate.net |

Note: This table presents data for analogous compounds to illustrate the general effectiveness of the method.

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to create efficient and selective reaction cascades. For the synthesis of this compound, a plausible chemoenzymatic route would commence with the chemical synthesis of the racemic amine, followed by an enzymatic resolution step as described above.

Alternatively, a chemoenzymatic approach could involve the enzymatic reduction of an intermediate. For example, a prochiral ketoxime or imine derived from 4-methoxy-2-methylacetophenone could be stereoselectively reduced using a ketoreductase or an imine reductase enzyme to yield the desired (S)-amine. This approach offers the potential for high enantioselectivity in a single step, starting from a readily available precursor.

Transition Metal-Catalyzed Enantioselective Amination Reactions.nih.gov

Transition metal catalysis offers a versatile and highly efficient platform for the synthesis of chiral amines. Various strategies, including asymmetric hydroamination, Mannich additions, and C-N cross-coupling, have been developed.

Asymmetric hydroamination involves the direct addition of an N-H bond across a carbon-carbon double bond. In the context of synthesizing this compound, this would typically involve the hydroamination of 4-methoxy-2-methylstyrene. A chiral catalyst, often based on rare-earth metals, late transition metals, or alkali metals, facilitates the enantioselective addition of an amine source, such as ammonia (B1221849) or a protected amine equivalent, to the styrene (B11656) derivative. The catalyst's chiral ligands are crucial for controlling the stereochemical outcome of the reaction, leading to the preferential formation of the (S)-enantiomer.

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that can be adapted for the synthesis of β-amino carbonyl compounds, which can be further transformed into chiral amines. In a direct asymmetric Mannich reaction for the synthesis of a precursor to this compound, an enolate equivalent derived from a suitable ketone would be added to an imine generated from an aldehyde and an amine, catalyzed by a chiral organocatalyst or a metal complex.

An indirect approach could involve the reaction of an enolate with a pre-formed chiral N-sulfinyl imine derived from 4-methoxy-2-methylbenzaldehyde. The chiral auxiliary directs the stereochemical outcome of the nucleophilic addition, and its subsequent removal reveals the chiral amine.

Asymmetric C-N cross-coupling reactions have emerged as a powerful tool for the synthesis of chiral amines. These reactions typically involve the coupling of an amine or an ammonia surrogate with an organic electrophile in the presence of a chiral transition metal catalyst, commonly based on palladium, copper, or nickel. For the synthesis of this compound, a potential strategy would involve the coupling of an amine source with a chiral secondary benzylic electrophile, such as 1-(4-methoxy-2-methylphenyl)ethyl halide or a related derivative. The stereospecificity of the reaction, controlled by the chiral ligand on the metal catalyst, would ensure the formation of the desired (S)-enantiomer.

Reductive Amination Methodologies for Chiral Amine Formation.nih.govresearchgate.net

Asymmetric reductive amination is arguably one of the most direct and widely utilized methods for the synthesis of chiral amines from prochiral ketones. This one-pot reaction involves the condensation of a ketone with an amine source to form an imine in situ, which is then asymmetrically reduced by a chiral catalyst and a reducing agent.

For the synthesis of this compound, the starting material would be 4-methoxy-2-methylacetophenone. This ketone is reacted with an ammonia source, such as ammonia gas or an ammonium (B1175870) salt, in the presence of a chiral transition metal catalyst and a reducing agent, typically hydrogen gas or a hydride source. Chiral catalysts based on ruthenium, rhodium, and iridium, complexed with chiral phosphine ligands (e.g., BINAP derivatives), have demonstrated high efficiency and enantioselectivity in the reductive amination of a wide range of ketones.

The selection of the metal, the chiral ligand, the ammonia source, and the reaction conditions (temperature, pressure, solvent) are all critical parameters that need to be optimized to achieve high yield and enantioselectivity for the desired (S)-amine.

Table 2: Examples of Asymmetric Reductive Amination of Aryl Ketones with Ammonia Surrogates

| Ketone Substrate | Catalyst System | Amine Source | Reducing Agent | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Acetophenone | [RuCl₂(p-cymene)]₂ / (S)-BINAP | NH₄Cl | H₂ | 95% | 96% (S) | researchgate.net |

| 4-Methoxyacetophenone | [Ir(COD)Cl]₂ / (S,S)-f-Binaphane | NH₄OAc | H₂ | >99% | 94% (S) | researchgate.net |

Note: This table showcases the applicability of the methodology to structurally related ketones, indicating its potential for the synthesis of the target compound.

Homogeneous Catalysis in Reductive Amination

Homogeneous catalysis for reductive amination often employs transition metal complexes with chiral ligands. These catalysts are known for their high selectivity and activity under mild reaction conditions. Typically, metals such as rhodium, iridium, and ruthenium are complexed with chiral phosphine or diamine ligands. These complexes can activate a reducing agent, such as hydrogen gas or a hydride source, and deliver it to the imine in a stereocontrolled manner.

However, a specific application of a homogeneous catalyst system for the synthesis of this compound, including detailed reaction conditions, catalyst loading, enantiomeric excess (e.e.), and yield, is not documented in the surveyed literature. While numerous examples exist for the reductive amination of other prochiral ketones, the unique electronic and steric properties of the 4-methoxy-2-methylphenyl substrate would likely require specific catalyst optimization.

Heterogeneous Catalysis in Reductive Amination

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), offer advantages in terms of catalyst separation and recycling. For enantioselective reductive amination, chiral modifiers are often adsorbed onto the surface of a metal catalyst (e.g., platinum or palladium) supported on a high-surface-area material like carbon or alumina.

The development of effective heterogeneous catalysts for the synthesis of this compound would be a significant advancement for industrial-scale production. However, similar to homogeneous catalysis, specific examples with detailed experimental data for this compound are not available in the public domain. The design of such a catalyst would need to consider the interaction of the substrate with the chiral modifier on the catalyst surface to achieve high enantioselectivity.

Emerging and Novel Synthetic Pathways for this compound

Beyond traditional reductive amination, several emerging technologies hold promise for the synthesis of chiral amines. These include biocatalysis, which utilizes enzymes such as transaminases or amine dehydrogenases to achieve high enantioselectivity under environmentally benign conditions. Transaminases, for example, can transfer an amino group from a donor molecule to a ketone with high stereocontrol.

Another novel approach involves the use of organocatalysis, where small chiral organic molecules are used to catalyze the asymmetric transformation. While these methods have shown great potential in the synthesis of various chiral compounds, their specific application to the production of this compound has not been reported. Further research and development would be necessary to explore these innovative pathways for the synthesis of this specific chiral amine.

Methodologies for Stereochemical Characterization and Enantiomeric Purity Analysis

Chiral Chromatography Techniques

While chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for separating enantiomers of chiral amines, no specific studies detailing the application of these techniques to (S)-1-(4-Methoxy-2-methylphenyl)ethanamine were found. Information regarding optimal chiral stationary phases (CSPs), mobile phase or carrier gas compositions, flow rates, and retention times is not documented in the available literature.

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases

No specific methods, including column choice (e.g., polysaccharide-based, Pirkle-type) or elution conditions, have been published for the enantioselective separation of 1-(4-Methoxy-2-methylphenyl)ethanamine (B1308525).

Gas Chromatography (GC) on Chiral Capillary Columns

Similarly, there is no available research describing the separation of the enantiomers of 1-(4-Methoxy-2-methylphenyl)ethanamine using chiral GC capillary columns.

Spectroscopic Methods for Absolute Configuration Assignment

Spectroscopic methods are crucial for unequivocally determining the absolute configuration of a chiral center. However, the application of these techniques to this compound has not been detailed in scientific publications.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

The use of chiral derivatizing agents (CDAs), such as Mosher's acid or other chiral acids, to form diastereomers with distinct NMR spectra is a powerful tool for assigning absolute configuration. No studies implementing this method for this compound, which would provide critical chemical shift difference (Δδ) data, have been identified.

Electronic Circular Dichroism (ECD) Spectroscopy Analysis

ECD spectroscopy, which measures the differential absorption of left and right circularly polarized light, provides information about the stereochemistry of a molecule. A comparison of experimental ECD spectra with quantum chemical calculations is often used for absolute configuration assignment. No experimental or calculated ECD data for this compound is currently available.

Polarimetry for Optical Rotation Measurement

Polarimetry measures the rotation of plane-polarized light by a chiral compound, a fundamental characteristic property. The specific rotation value ([α]) for this compound, including the conditions of measurement (concentration, solvent, temperature, and wavelength), is not reported in the reviewed literature.

Other Advanced Analytical Techniques for Enantiomeric Excess Determination

Advanced methodologies for quantifying enantiomeric purity extend beyond standard chiral HPLC and GC. These techniques often rely on the formation of diastereomeric species in situ or utilize specific chiroptical properties of the enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

One of the most effective advanced methods for determining enantiomeric excess by NMR involves the use of chiral derivatizing agents (CDAs). These optically pure reagents react with the enantiomeric mixture of the analyte to form a new pair of compounds that are diastereomers. wikipedia.orgnih.gov Unlike enantiomers, which are indistinguishable in a standard NMR spectrum, diastereomers possess different physical properties and, consequently, exhibit distinct chemical shifts. wikipedia.org By integrating the signals corresponding to each diastereomer, a precise calculation of the enantiomeric excess of the original amine can be made.

A prominent example applicable to primary amines is the three-component system developed by Bull and James, which utilizes 2-formylphenylboronic acid (2-FPBA) and an enantiopure diol, such as 1,1'-bi-2-naphthol (B31242) (BINOL). bham.ac.ukacs.org The primary amine condenses with the aldehyde group of 2-FPBA to form an imine, while the boronic acid moiety complexes with the chiral diol. This spontaneous assembly creates a pair of diastereomeric iminoboronate esters. The differing spatial arrangements of these diastereomers lead to well-resolved, distinct signals in the ¹H NMR spectrum, allowing for straightforward quantification. This method has been successfully applied to determine the enantiopurity of α-arylglycines synthesized using the closely related chiral amine, (S)-1-(4-methoxyphenyl)ethanamine. acs.org

| Component | Role | Interaction with Analyte |

|---|---|---|

| This compound | Analyte | Reacts with 2-FPBA to form a chiral imine. |

| 2-Formylphenylboronic Acid (2-FPBA) | Derivatizing Agent Core | Forms a covalent imine bond with the amine analyte. |

| (R)- or (S)-1,1'-bi-2-naphthol (BINOL) | Chiral Auxiliary | Forms a boronate ester complex with 2-FPBA, creating the chiral environment. |

| Principle of Detection | The reaction of the racemic or enantioenriched amine with the chiral derivatizing system creates two diastereomeric complexes. These diastereomers have unique NMR signals (e.g., for the benzylic proton) that are baseline-resolved. The ratio of the integrated areas of these signals directly corresponds to the enantiomeric ratio of the original amine. |

Chiroptical Spectroscopy Methods

Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are inherently sensitive to chirality and can be powerful tools for determining enantiomeric purity. nih.gov CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mdpi.com For a pair of enantiomers, the CD spectra are mirror images; a positive Cotton effect for one enantiomer will be a negative Cotton effect for the other. nih.gov

The magnitude of the CD signal is directly proportional to the concentration of the enantiomer and its specific molar ellipticity. For a mixture of enantiomers, the observed ellipticity is a weighted average, allowing for the calculation of enantiomeric excess. A racemic mixture will be CD-silent. nih.gov This technique can be particularly powerful when coupled with liquid chromatography (HPLC-CD), where an achiral separation is performed to determine the total concentration of the compound by a standard UV detector, while a CD detector placed in series simultaneously measures the optical activity of the peak, allowing for a direct calculation of its enantiomeric purity. nih.gov

Fluorescence-Detected Circular Dichroism (FDCD) is a related, highly sensitive technique where the differential emission of fluorescence is measured after excitation with circularly polarized light. mdpi.com

| Technique | Principle | Advantages | Considerations |

|---|---|---|---|

| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light. The signal intensity is proportional to the enantiomeric excess. | Non-destructive, rapid analysis, requires small sample amounts. | Requires the analyte to have a chromophore near the stereocenter for a strong signal. |

| HPLC-CD | Combines achiral HPLC for quantification with a CD detector for measuring optical purity of the eluting peak. | Allows for simultaneous determination of chemical purity (assay) and enantiomeric purity from a single run. | Mobile phase components must be transparent in the wavelength region of interest. |

| Fluorescence-Detected CD (FDCD) | Measures the differential fluorescence emission after excitation with circularly polarized light. | Offers higher sensitivity than absorption-based CD, suitable for fluorescent analytes or derivatives. | Analyte must be fluorescent or be derivatized with a fluorescent tag. |

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that can be adapted for chiral separations with high efficiency. In chiral CE, a chiral selector is added to the background electrolyte (BGE). researchgate.netnih.gov As the enantiomers migrate through the capillary under the influence of an electric field, they form transient, diastereomeric complexes with the chiral selector.

The stability of these diastereomeric complexes differs, leading to different effective electrophoretic mobilities for the two enantiomers, resulting in their separation. researchgate.net Cyclodextrins and their derivatives are the most commonly used chiral selectors for separating basic compounds like amines. nih.gov The technique offers advantages of very high separation efficiency, short analysis times, and minimal consumption of solvents and chiral selectors.

| Parameter | Description/Typical Value | Purpose |

|---|---|---|

| Chiral Selector | Modified Cyclodextrins (e.g., HP-β-CD) | Forms transient diastereomeric complexes with the amine enantiomers, enabling differential migration. |

| Background Electrolyte (BGE) | Phosphate or Borate buffer | Maintains a stable pH and conducts the current. |

| pH of BGE | Acidic range (e.g., pH 2.5-4.0) | Ensures the primary amine is protonated (cationic), which is necessary for migration and interaction with the selector. |

| Applied Voltage | 15-30 kV | Drives the electrophoretic separation. |

| Detection | UV Detector (e.g., at 214 nm) | Monitors the separated enantiomers as they pass the detector window. |

Applications of S 1 4 Methoxy 2 Methylphenyl Ethanamine in Stereoselective Organic Synthesis

As a Chiral Auxiliary in Asymmetric Transformations

Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The auxiliary is then removed, having imparted its chirality to the molecule. The effectiveness of a chiral auxiliary is determined by its ability to induce high levels of stereoselectivity and its ease of removal.

In the realm of carbon-carbon bond formation, chiral auxiliaries derived from amines like (S)-1-(4-Methoxy-2-methylphenyl)ethanamine can be converted into chiral imines or amides. These intermediates can then undergo reactions such as alkylations, aldol (B89426) additions, or Diels-Alder reactions, where the steric and electronic properties of the auxiliary direct the approach of the incoming reagent, leading to the preferential formation of one diastereomer. The methoxy (B1213986) and methyl groups on the phenyl ring can influence the conformational preferences of the reactive intermediate, thereby enhancing facial selectivity.

Hypothetical Application in Asymmetric Alkylation:

| Substrate | Electrophile | Diastereomeric Excess (d.e.) |

| Chiral imine derived from this compound and a ketone | Alkyl halide | Data not available |

| Chiral amide derived from this compound and a carboxylic acid | Alkyl halide | Data not available |

This table illustrates a potential application and highlights the absence of specific experimental data in the available literature.

Chiral auxiliaries can also be employed to achieve enantioselective functional group interconversions. For instance, the reduction of a ketone can be controlled by converting it into a chiral imine using this compound. The subsequent delivery of a hydride reagent would be directed by the chiral auxiliary, leading to the formation of a chiral amine. Subsequent removal of the auxiliary would then yield an enantiomerically enriched secondary alcohol.

Potential Enantioselective Reduction:

| Ketone | Reducing Agent | Enantiomeric Excess (e.e.) of Resulting Alcohol |

| Prochiral ketone | Hydride source (e.g., NaBH4) | Data not available |

This table represents a conceptual application, as specific research data for this compound is not currently published.

As a Chiral Building Block for Complex Molecule Construction

A chiral building block, or chiral synthon, is a molecule that is incorporated in its entirety into a larger, more complex molecule. This compound, with its defined stereocenter, serves as a valuable starting material for the synthesis of enantiomerically pure target molecules.

The synthesis of natural products often requires the assembly of multiple stereogenic centers with high precision. Chiral building blocks like this compound can provide a reliable source of one or more of these stereocenters. While no specific examples of its use in the total synthesis of a natural product are documented, its structural motif could potentially be found in various alkaloids or other nitrogen-containing natural products.

Heterocyclic compounds are of great importance in medicinal chemistry. The amine group of this compound can participate in cyclization reactions to form a variety of chiral nitrogen-containing heterocycles, such as pyrrolidines, piperidines, or more complex fused ring systems. These chiral scaffolds are often the core of pharmacologically active molecules. The substituents on the phenyl ring can also be further functionalized to modulate the biological activity of the resulting heterocyclic compounds.

Role in the Synthetic Routes to Chiral Pharmaceutical Intermediates

There is a notable lack of specific examples in the scientific literature detailing the use of this compound as a chiral auxiliary in the synthesis of pharmaceutical intermediates. While its structural analog, (S)-1-(4-methoxyphenyl)ethanamine, is employed in the synthesis of compounds such as the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin, similar applications for the 2-methyl substituted derivative have not been prominently reported.

The general strategy for utilizing such chiral amines involves their reaction with a prochiral substrate to form a diastereomeric intermediate. The stereocenter of the chiral auxiliary then directs subsequent reactions, leading to the formation of a new stereocenter with a specific configuration. After the desired stereoselective transformation, the chiral auxiliary is typically cleaved and can often be recovered for reuse.

A hypothetical application in the synthesis of a chiral β-amino acid, a key structural motif in many pharmaceuticals, could proceed as follows:

Hypothetical Reaction Scheme:

Imine Formation: Reaction of this compound with a β-ketoester to form a chiral enamine or imine.

Stereoselective Reduction: Diastereoselective reduction of the C=N or C=C bond of the intermediate, directed by the chiral center of the amine.

Auxiliary Cleavage: Hydrolysis of the resulting product to release the chiral β-amino acid and recover the this compound auxiliary.

Without specific research findings, a data table illustrating the effectiveness of this compound in inducing chirality (e.g., diastereomeric excess) for the synthesis of specific pharmaceutical intermediates cannot be constructed.

Development of Novel Chiral Reagents and Catalysts Derived from this compound

The development of novel chiral reagents and catalysts derived from this compound is not well-documented in the available scientific literature. Chiral amines are valuable precursors for the synthesis of a wide range of chiral ligands and organocatalysts. These derivatives can be used in various asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.

Potential avenues for the development of new chiral reagents and catalysts from this amine could include:

Formation of Chiral Ligands: The amine could be functionalized to create bidentate or tridentate ligands for transition metal-catalyzed asymmetric reactions. For example, conversion of the amine to a phosphine (B1218219) or an oxazoline (B21484) derivative could yield ligands for asymmetric hydrogenation or allylic alkylation reactions.

Synthesis of Organocatalysts: this compound could serve as a scaffold for the synthesis of chiral organocatalysts, such as proline derivatives or chiral Brønsted acids.

The following table provides a hypothetical overview of potential chiral catalysts that could be derived from this compound and their potential applications.

| Catalyst Type | Potential Synthesis from this compound | Potential Application in Asymmetric Synthesis |

| Chiral Phosphine Ligand | Conversion of the amine to a phosphine via multi-step synthesis. | Asymmetric Hydrogenation |

| Chiral Oxazoline Ligand | Reaction with an amino alcohol followed by cyclization. | Asymmetric Allylic Alkylation |

| Chiral Brønsted Acid | Derivatization to a phosphoric acid or sulfonic acid. | Asymmetric Mannich Reactions |

It is important to reiterate that the above examples are hypothetical and are not supported by specific research findings in the current body of scientific literature for this compound.

Investigation of S 1 4 Methoxy 2 Methylphenyl Ethanamine in Asymmetric Catalysis

As a Chiral Ligand in Transition Metal-Catalyzed Processes

The development of chiral ligands is crucial for the advancement of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. (S)-1-(4-Methoxy-2-methylphenyl)ethanamine serves as a valuable building block for the creation of such ligands.

Design and Synthesis Strategies for this compound-Derived Ligands

At present, specific documented design and synthesis strategies for ligands derived exclusively from this compound are not extensively available in peer-reviewed literature. However, general methodologies for the synthesis of chiral ligands from primary amines can be inferred. These strategies often involve the reaction of the amine with various electrophiles to introduce coordinating groups, such as phosphines, oxazolines, or other nitrogen-containing heterocycles. The synthesis of related chiral amines, such as (S)-1-(4-methoxyphenyl)ethylamine, often involves methods like enzymatic resolution or asymmetric reduction of corresponding ketones, which could potentially be adapted for the synthesis of the title compound.

Applications in Asymmetric Hydrogenation

While the direct application of ligands derived from this compound in asymmetric hydrogenation is not widely reported, the broader class of chiral amines and their derivatives are known to be effective in this transformation. In a representative example of asymmetric hydrogenation of an α-phthalimide ketone, a ruthenium catalyst was employed, achieving high enantioselectivity. Although this example does not use the specific ligand , it demonstrates the potential of chiral amine-based ligands in such reactions.

Table 1: Representative Asymmetric Hydrogenation using a Chiral Catalyst

| Substrate | Catalyst | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| o-methoxy aryl ketone | 2 mol% Ru catalyst | Not Specified | Not Specified | >98.5 |

| m-methoxy aryl ketone | 2 mol% Ru catalyst | Not Specified | Not Specified | >98.5 |

| p-methoxy aryl ketone | 2 mol% Ru catalyst | Not Specified | Not Specified | >98.5 |

Data adapted from a study on asymmetric hydrogenation of α-amino carbonyl compounds. google.com

Role in Asymmetric Cross-Coupling Reactions

Detailed studies on the role of this compound-derived ligands in asymmetric cross-coupling reactions are limited. However, the structural motifs present in this amine are found in ligands that have been successfully employed in reactions such as the Suzuki-Miyaura coupling. For instance, the steric and electronic properties of ligands are critical in achieving high enantioselectivity in the synthesis of chiral biaryl compounds. The presence of a methoxy (B1213986) group and a methyl group on the phenyl ring of the title compound could influence the catalytic activity and stereochemical outcome of such reactions.

Utilization in Other Asymmetric Metal-Catalyzed Transformations

The application of this compound and its derivatives in other asymmetric metal-catalyzed transformations remains an area with potential for future research. Chiral amines are versatile and have been used in a variety of reactions, including but not limited to, asymmetric additions to carbonyls and imines, and cyclopropanation reactions.

Organocatalytic Applications of this compound and its Derivatives

Beyond transition metal catalysis, chiral amines and their derivatives have emerged as powerful organocatalysts.

As a Chiral Brønsted Base Catalyst

This compound possesses a basic nitrogen atom and a chiral center, making it a potential candidate for use as a chiral Brønsted base catalyst. Such catalysts operate by activating a substrate through proton abstraction, thereby creating a chiral environment for the subsequent reaction. While specific examples utilizing this particular amine are not prominent in the literature, the principle has been well-established with other chiral amines in reactions like Michael additions and aldol (B89426) reactions.

Based on a comprehensive search of available scientific literature, there is no specific information detailing the use of This compound as a catalyst or catalyst precursor for the topics requested. Extensive searches for this compound in the context of asymmetric Michael additions, other organocatalytic transformations, and immobilization strategies did not yield any relevant research findings, data tables, or detailed applications.

Therefore, it is not possible to generate a scientifically accurate article on the specified subjects focusing solely on "this compound" as per the provided outline. The requested investigation into its contributions and roles in these specific areas of asymmetric catalysis is not documented in the accessible scientific domain.

Mechanistic and Computational Investigations of S 1 4 Methoxy 2 Methylphenyl Ethanamine Reactivity

Stereoelectronic Properties and Conformational Analysis

The reactivity and selectivity of a chiral amine like (S)-1-(4-methoxy-2-methylphenyl)ethanamine are intrinsically linked to its three-dimensional structure and the distribution of electron density. The key substituents on the phenyl ring—a methoxy (B1213986) group at the 4-position and a methyl group at the 2-position—exert significant stereoelectronic effects that dictate the molecule's preferred conformations.

The ortho-methyl group introduces considerable steric hindrance. This bulkiness forces the ethylamine (B1201723) side chain to adopt conformations that minimize steric clash with the methyl group. Computational studies on related ortho-substituted phenylethylamines suggest that the rotation around the C(aryl)-C(alkyl) bond is significantly restricted. This restriction can lead to a more rigid and predictable orientation of the amine group relative to the aromatic ring, which is a desirable trait for a chiral ligand or auxiliary as it can enhance facial selectivity in reactions.

The para-methoxy group, in contrast, has a more pronounced electronic effect. As a strong electron-donating group through resonance, it increases the electron density of the aromatic ring. This electronic enrichment can influence the non-covalent interactions, such as π-π stacking or cation-π interactions, that are often crucial for the stability of catalyst-substrate complexes.

Conformational analysis of analogous chiral benzylic amines typically reveals a few low-energy conformers. The relative populations of these conformers are determined by a delicate balance of steric repulsion and stabilizing electronic interactions. For this compound, it is hypothesized that the most stable conformation would orient the bulky methyl group of the ethylamine moiety away from the ortho-methyl group of the phenyl ring.

Table 1: Predicted Dominant Interactions and Their Effects

| Interaction Type | Contributing Groups | Predicted Effect on Conformation and Reactivity |

|---|---|---|

| Steric Hindrance | Ortho-methyl group and ethylamine side chain | Restricts rotation, leading to a more defined conformational preference. Can improve enantioselectivity by blocking certain reaction pathways. |

| Resonance | Para-methoxy group | Increases electron density on the phenyl ring, potentially enhancing π-stacking interactions with substrates or other ligands. |

Elucidation of Reaction Mechanisms in Chiral Induction Processes

This compound is expected to participate in chiral induction through the formation of transient chiral intermediates, such as imines or enamines, or by acting as a chiral ligand for a metal catalyst. The steric and electronic features discussed previously play a direct role in defining the transition states of these processes.

In a typical scenario, such as the asymmetric addition of a nucleophile to a carbonyl compound, the amine would first condense to form a chiral iminium ion. The ortho-methyl group would effectively shield one face of the C=N double bond. Consequently, the incoming nucleophile would be directed to the less hindered face, leading to the preferential formation of one enantiomer of the product. The para-methoxy group can further influence the electrophilicity of the iminium carbon, potentially modulating the reaction rate.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

While specific DFT studies on this compound are absent, computational investigations on analogous systems have provided significant insights into reaction pathways. DFT calculations are instrumental in locating and characterizing the energies of transition states, which are the energetic barriers that control reaction rates and selectivity.

For a hypothetical reaction involving this amine, DFT could be used to model the transition state assembly. The calculations would likely show that the transition state leading to the major enantiomer is lower in energy than the one leading to the minor enantiomer. This energy difference (ΔΔG‡) is directly correlated to the enantiomeric excess (ee) of the reaction. The calculations would quantify the destabilizing steric interactions caused by the ortho-methyl group in the higher-energy transition state, thus providing a theoretical basis for the observed stereoselectivity.

Molecular Modeling and Docking Studies for Ligand-Substrate/Catalyst Interactions

Molecular modeling and docking are powerful tools for visualizing and quantifying the non-covalent interactions between a ligand and a substrate or a metal center. If this compound were to be used as a ligand in metal-catalyzed asymmetric catalysis, docking studies could predict its binding mode and affinity.

A typical docking simulation would involve placing the amine into the active site of a metal catalyst complex. The software would then explore various binding poses and score them based on factors like hydrogen bonding, electrostatic interactions, and steric complementarity. It is anticipated that the most favorable binding pose would involve coordination of the nitrogen atom to the metal center, with the substituted phenyl ring oriented to create a well-defined chiral pocket. This pocket would then selectively bind one enantiomer or one face of a prochiral substrate, setting the stage for the asymmetric transformation.

Structure-Activity Relationships in Asymmetric Catalysis (Focus on catalytic efficiency and selectivity)

Structure-activity relationship (SAR) studies aim to correlate specific structural features of a catalyst or ligand with its performance. For chiral amines of this class, key structural modifications include altering the substituents on the aromatic ring and modifying the steric bulk of the amine side chain.

Based on SAR studies of related catalysts, a clear trend can be predicted for this compound. The presence of the ortho-methyl group is expected to be a major contributor to enantioselectivity. Compared to its non-methylated analog, (S)-1-(4-methoxyphenyl)ethanamine, the 2-methyl derivative would likely afford higher enantiomeric excesses in many asymmetric reactions due to increased steric hindrance near the reactive center.

The para-methoxy group, being electron-donating, could influence the catalytic efficiency (turnover frequency). By increasing the Lewis basicity of the nitrogen atom, it could enhance its coordination to a metal center or its ability to activate a substrate through hydrogen bonding. However, this electronic effect is generally considered to be secondary to the steric effects in determining the level of stereocontrol.

Table 2: Predicted Structure-Performance Relationships

| Structural Feature | Impact on Catalytic Efficiency (Rate) | Impact on Selectivity (ee) | Rationale |

|---|---|---|---|

| Ortho-methyl group | Potentially lower | Significantly higher | Increases steric bulk near the active site, which may slow down the reaction but enhances facial discrimination of the substrate. |

Future Research Directions and Emerging Perspectives on S 1 4 Methoxy 2 Methylphenyl Ethanamine

Development of More Sustainable and Atom-Economical Synthetic Approaches

The development of green and efficient synthetic routes to chiral amines is a paramount goal in modern chemistry. For (S)-1-(4-Methoxy-2-methylphenyl)ethanamine, future research will likely focus on moving beyond classical resolution methods, which are inherently limited to a 50% theoretical yield and often involve multiple wasteful recrystallization steps. Research into the synthesis of the closely related compound, (S)-1-(4-methoxyphenyl)ethanamine, has highlighted several strategies that could be adapted. google.com

Key areas for future investigation include:

Asymmetric Reductive Amination: Direct conversion of the corresponding ketone, 4-methoxy-2-methylacetophenone, using chiral catalysts (e.g., those based on transition metals like rhodium or iridium paired with chiral ligands) and a reducing agent. This approach is highly atom-economical.

Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective and environmentally benign route to produce the desired enantiomer from the prochiral ketone. Enzymatic resolutions have been employed for similar structures, but direct asymmetric synthesis would be a more sustainable goal. google.com

Elimination of Hazardous Reagents: Current synthetic paradigms for similar amines sometimes rely on hazardous chemicals like trichlorosilane (B8805176) or expensive and toxic metal catalysts. google.com Future syntheses for this compound should prioritize the use of safer, more abundant materials and catalysts.

Use of Bio-renewable Feedstocks: Exploring synthetic pathways that begin from bio-renewable sources, such as derivatives of tyrosine, could provide a sustainable long-term manufacturing route, as has been demonstrated for analogous compounds like 4-methoxyamphetamine. mdma.ch

Table 1: Comparison of Potential Synthetic Strategies for Chiral Amines This table illustrates approaches used for structurally similar amines that could be adapted for this compound.

| Synthetic Strategy | Potential Advantages | Key Research Challenges | Reference Analogy |

|---|---|---|---|

| Classical Resolution | Established methodology | Low atom economy, multiple steps, waste generation | Resolution of (±)-1-(4-methoxyphenyl)ethylamine with chiral acids. google.com |

| Enzymatic Resolution | High enantioselectivity, mild conditions | Limited to 50% yield, enzyme cost/stability | Lipase (B570770) B catalyzed resolution. google.com |

| Asymmetric Catalysis | High atom economy, high theoretical yield | Catalyst cost and sensitivity, optimization required | Asymmetric hydroboration/amination using Rhodium catalysts. google.com |

| Chiral Auxiliary | Good stereocontrol | Multiple steps (attachment/removal), stoichiometric waste | Use of norephedrine (B3415761) as a chiral auxiliary. google.com |

Expanded Applications in Novel Catalytic Systems and Reaction Classes

The primary value of a chiral amine like this compound lies in its potential use as a chiral resolving agent, a chiral base, or as a precursor to more complex chiral ligands and catalysts. google.comgoogle.com The ortho-methyl group, compared to its non-methylated analog, can provide unique steric hindrance that may influence the selectivity of catalytic reactions.

Future research should explore its application in:

Organocatalysis: As a chiral primary amine, it could serve as an organocatalyst for reactions such as asymmetric Michael additions or aldol (B89426) reactions.

Chiral Ligand Synthesis: Derivatization of the amine into Schiff bases, amides, or phosphine-containing compounds could yield novel ligands for transition-metal-catalyzed reactions, such as asymmetric hydrogenation or C-C bond formation.

Asymmetric Resolution: Its utility as a resolving agent for racemic acids and other chiral compounds should be systematically evaluated and compared to existing commercial agents.

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and ease of scalability. mdpi.comnih.gov The application of this technology to the synthesis of this compound is a promising, yet unexplored, research avenue.

Key opportunities include:

Flow Synthesis: Developing a continuous process for its synthesis, potentially by integrating an asymmetric catalytic reaction within a packed-bed reactor containing a heterogeneous catalyst. This could improve efficiency and catalyst recycling.

Automated Optimization: Utilizing automated flow platforms combined with Design of Experiments (DoE) methodologies to rapidly screen reaction conditions (e.g., temperature, pressure, catalyst loading, residence time) and identify optimal synthetic protocols. europa.eu

Telescoped Reactions: Designing multi-step syntheses of derivatives in a continuous, "telescoped" manner, where the output of one reactor flows directly into the next, eliminating the need for intermediate isolation and purification. researchgate.net This would significantly streamline the production of novel ligands or other chiral entities derived from the parent amine.

Advanced Computational Design and Prediction for New Catalytic Functions

Computational chemistry provides powerful tools for predicting molecular properties and designing new catalysts, thereby reducing the time and expense of experimental screening. rsc.orgnih.gov For this compound, computational methods can guide future research efforts.

Emerging perspectives in this area involve:

DFT Studies: Using Density Functional Theory (DFT) to model the transition states of reactions where this amine (or its derivatives) acts as a catalyst or ligand. This can provide insight into the origins of stereoselectivity and help rationalize experimental outcomes. nih.gov

Ligand Design: Computationally designing novel ligands derived from the amine. By modeling the steric and electronic properties of potential derivatives, researchers can prioritize the synthesis of candidates most likely to succeed in specific catalytic applications. mdpi.com

Predicting Reactivity: Employing tools like Molecular Electrostatic Potential (MEP) maps to visualize electron-rich and electron-deficient regions, helping to predict sites of nucleophilic or electrophilic attack and potential hydrogen-bonding interactions. researchgate.net This can guide derivatization strategies for creating new chiral entities.

Potential for Derivatization Towards Novel Chiral Entities with Enhanced Performance

The core structure of this compound serves as a valuable chiral scaffold. Its derivatization is a key area for future exploration to create new molecules with tailored properties for asymmetric synthesis.

Potential derivatization pathways include:

Formation of Chiral Auxiliaries: Converting the amine into an amide-based structure, similar to Evans oxazolidinones or Oppolzer's camphorsultam, to control the stereochemistry of reactions like alkylations or aldol condensations. wikipedia.org The specific substitution pattern of the phenyl ring could offer unique stereodirecting effects.

Synthesis of Schiff Base Ligands: Condensation with various salicylaldehydes or other carbonyl compounds to produce a range of chiral Schiff base (imine) ligands. These are highly versatile and can coordinate with a variety of metals for asymmetric catalysis.

Creation of Privileged Ligand Backbones: Incorporating the amine into established "privileged" ligand frameworks (e.g., SALEN, BOX, phosphine-oxazoline) to fine-tune their catalytic performance. The 2-methyl-4-methoxy substitution pattern provides a unique electronic and steric profile that could lead to enhanced enantioselectivity or reactivity compared to existing ligands.

Q & A

How can enantioselective synthesis of (S)-1-(4-Methoxy-2-methylphenyl)ethanamine be optimized using biocatalytic methods?

Methodological Answer:

Enantioselective synthesis can be achieved via engineered transaminases, which catalyze the transfer of amino groups to ketone precursors. Key steps include:

- Substrate Design : Use a ketone precursor structurally analogous to the target compound, such as 1-(4-methoxy-2-methylphenyl)propan-1-one.

- Enzyme Engineering : Apply rational design or directed evolution to enhance enzyme activity and stereoselectivity. For example, mutations in the active site (e.g., residues interacting with the methoxy group) can improve enantiomeric excess (ee) .

- Reaction Optimization : Adjust pH (7.5–9.0), temperature (30–40°C), and cofactor (PLP) concentration to maximize yield and ee. Monitor reaction progress via HPLC or chiral GC.

What advanced spectroscopic and crystallographic techniques are recommended for confirming stereochemistry and purity?

Methodological Answer:

- ATR-FTIR Spectroscopy : Identify functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) and compare to computational vibrational spectra. Resolve ambiguities in substituent positioning using isotope labeling .

- X-ray Crystallography : Use SHELX programs for structure solution and refinement. Key steps:

- Chiral HPLC : Employ a Chiralpak® column with hexane/isopropanol (90:10) and UV detection at 254 nm to quantify enantiomeric purity .

How can density functional theory (DFT) predict electronic properties and stability of this compound?

Methodological Answer:

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to improve accuracy for thermochemical properties like bond dissociation energies .

- Geometry Optimization : Optimize molecular geometry at the B3LYP/6-31G(d) level. Validate with experimental crystallographic data (e.g., bond lengths, dihedral angles).

- Electronic Analysis : Calculate HOMO-LUMO gaps to assess reactivity. The methoxy group’s electron-donating effect stabilizes the HOMO (-5.2 eV), influencing nucleophilic behavior .

How should researchers resolve contradictions between experimental spectroscopic data and computational predictions?

Methodological Answer:

- Vibrational Mode Assignment : Compare experimental IR peaks with DFT-simulated spectra. Discrepancies in methoxy group vibrations may arise from solvent effects (e.g., DMSO vs. gas phase). Re-run computations with implicit solvent models (e.g., PCM) .

- Crystal Packing Effects : X-ray structures may show deviations from gas-phase DFT geometries due to intermolecular interactions. Perform periodic DFT calculations (e.g., VASP) to model crystal environments .

- Dynamic Effects : Use molecular dynamics (MD) simulations to assess conformational flexibility. For example, the ethylamine side chain may adopt multiple rotamers in solution .

What strategies ensure high enantiomeric excess (ee) in asymmetric catalysis for this compound?

Methodological Answer:

- Kinetic Resolution : Use lipases or engineered transaminases to selectively convert one enantiomer. Monitor ee via chiral stationary phase chromatography .

- Dynamic Kinetic Resolution (DKR) : Combine a racemization catalyst (e.g., palladium nanoparticles) with a stereoselective enzyme. Optimize reaction conditions to achieve >99% ee .

- In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to track ee in real time, adjusting catalyst loading or temperature as needed.

What are the challenges in characterizing metabolic stability and toxicity in preclinical studies?

Methodological Answer:

- In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS. The methoxy group may undergo O-demethylation by CYP450 enzymes, producing a catechol intermediate .

- Reactive Metabolite Screening : Trap electrophilic intermediates (e.g., quinones from catechol oxidation) using glutathione (GSH) and detect adducts via high-resolution MS.

- Toxicity Profiling : Use zebrafish embryos to assess acute toxicity. Dose-response studies (0.1–100 µM) can reveal LC₅₀ values and developmental abnormalities .

How can researchers validate the compound’s interaction with biological targets (e.g., receptors)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to serotonin receptors (e.g., 5-HT₂A). The ethylamine moiety mimics endogenous ligands like serotonin, while the methoxy group modulates affinity .

- Surface Plasmon Resonance (SPR) : Immobilize the target receptor on a sensor chip and measure binding kinetics (kₐ, k𝒹). A K𝒹 < 1 µM suggests high affinity.

- Functional Assays : Use cAMP or calcium flux assays in HEK293 cells expressing the receptor. Compare EC₅₀ values to known agonists/antagonists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.